1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid
Overview
Description
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (1-CPBD-5-COOH) is an organic compound belonging to the class of carboxylic acids. It is a cyclic compound containing a five-membered ring of carbon atoms and a benzodiazole ring. 1-CPBD-5-COOH has many applications in the field of scientific research and is used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
- 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is involved in various synthesis processes. For instance, it participates in microwave-assisted 1,3-dipolar cycloaddition reactions, which are useful in synthesizing isoxazoline compounds (Denton, Urquilla, Merrer, & Sumner, 2021).
- The compound has a role in cyclocondensation reactions, such as the formation of benzazole-2-carboxylate and benzazine-3-one/benzazine-2,3-dione, which are facilitated in aqueous media (Dhameliya et al., 2017).
- It is also utilized in the synthesis of novel ciprofloxacin derivatives, indicating its importance in the development of new pharmaceutical compounds (Yadav & Joshi, 2008).
Biological and Medicinal Research
- In biological research, derivatives of this compound have shown to influence the growth of E. coli organisms, which might have significant implications in areas like stem cell research (Denton et al., 2021).
- The compound's derivatives also demonstrate a wide range of intrinsic efficacies as measured by binding ratios, specifically in relation to the GABAA/benzodiazepine receptor, which is crucial in understanding neurological processes and drug development (Tenbrink et al., 1994).
Environmental and Analytical Chemistry
- In the field of analytical chemistry, its derivatives are used in methods for determining major metabolites of synthetic pyrethroids in human urine, showcasing its relevance in environmental health and safety assessments (Arrebola et al., 1999).
properties
IUPAC Name |
1-cyclopropylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-1-4-10-9(5-7)12-6-13(10)8-2-3-8/h1,4-6,8H,2-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHSPEOTFUIAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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